molecular formula C19H20F4O2 B14173824 1,1'-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene) CAS No. 922718-46-5

1,1'-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene)

Cat. No.: B14173824
CAS No.: 922718-46-5
M. Wt: 356.4 g/mol
InChI Key: KJNZHYKMALDOBG-UHFFFAOYSA-N
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Description

1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene) is an organic compound characterized by its unique structure, which includes a heptane backbone with two 3,4-difluorobenzene groups attached via ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene) typically involves a multi-step process. One common method is the Williamson ether synthesis, where 3,4-difluorophenol is reacted with 1,7-dibromoheptane in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bonds.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may convert the ether linkages to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene) depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-dichlorobenzene): Similar structure but with chlorine atoms instead of fluorine.

    1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-dibromobenzene): Similar structure but with bromine atoms instead of fluorine.

    1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-diiodobenzene): Similar structure but with iodine atoms instead of fluorine.

Uniqueness

The presence of fluorine atoms in 1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene) imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug design and materials science.

Properties

CAS No.

922718-46-5

Molecular Formula

C19H20F4O2

Molecular Weight

356.4 g/mol

IUPAC Name

4-[7-(3,4-difluorophenoxy)heptoxy]-1,2-difluorobenzene

InChI

InChI=1S/C19H20F4O2/c20-16-8-6-14(12-18(16)22)24-10-4-2-1-3-5-11-25-15-7-9-17(21)19(23)13-15/h6-9,12-13H,1-5,10-11H2

InChI Key

KJNZHYKMALDOBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCCCCCCOC2=CC(=C(C=C2)F)F)F)F

Origin of Product

United States

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